molecular formula C13H9ClO2S B3377651 5-Chloro-2-(phenylsulfanyl)benzoic acid CAS No. 13421-01-7

5-Chloro-2-(phenylsulfanyl)benzoic acid

Cat. No. B3377651
CAS RN: 13421-01-7
M. Wt: 264.73 g/mol
InChI Key: AWTIBEQBLHXDAR-UHFFFAOYSA-N
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Description

5-Chloro-2-(phenylsulfanyl)benzoic acid is a chemical compound with the molecular formula C13H9ClO2S . It has a molecular weight of 264.73 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9ClO2S/c14-9-6-7-12 (11 (8-9)13 (15)16)17-10-4-2-1-3-5-10/h1-8H, (H,15,16) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Electrochemical Properties and Reactions

  • Electrochemical Reduction: The electrochemical reduction of compounds related to 5-chloro-2-(phenylsulfanyl)benzoic acid has been studied, revealing insights into their behavior under various conditions. This research is crucial for understanding the electrochemical properties of these compounds (Mandić, Nigović, & Šimunić, 2004).

Synthesis and Characterization of Derivatives

  • Formation of Benzofuran Derivatives: The synthesis process involving the oxidation of this compound to form various benzofuran derivatives has been explored, contributing to the field of organic chemistry and material sciences (Choi, Seo, Son, & Lee, 2008).

Pharmacological and Biological Applications

  • Oxadiazole Derivatives Synthesis: Research involving the creation of oxadiazole derivatives from 3-chloro-2-fluoro benzoic acid, which is structurally similar to this compound, has demonstrated significant biological activities. This highlights the potential of similar compounds in pharmacological applications (Bhat et al., 2016).

Industrial Process and Synthesis

  • Manufacturing Key Intermediates: The development of efficient processes for synthesizing key intermediates related to this compound, which are crucial in the manufacturing of therapeutic agents, demonstrates the compound's industrial importance (Zhang et al., 2022).

properties

IUPAC Name

5-chloro-2-phenylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2S/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTIBEQBLHXDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292925
Record name 5-Chloro-2-(phenylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13421-01-7
Record name 5-Chloro-2-(phenylthio)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13421-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(phenylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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